molecular formula C8H5Cl2N3O2 B2638972 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1518022-13-3

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2638972
CAS No.: 1518022-13-3
M. Wt: 246.05
InChI Key: GLXITHYFCQWROV-UHFFFAOYSA-N
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Description

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with amino (NH₂), dichloro (Cl), and carboxylic acid (COOH) groups. Its synthesis typically involves coupling reactions of precursor acids with aromatic amines, as seen in analogs like compounds 12–28 . The dichloro substitutions at positions 6 and 8 likely enhance electronic stability and steric effects, while the carboxylic acid group at position 2 contributes to polarity and aqueous solubility.

Properties

IUPAC Name

3-amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c9-3-1-4(10)7-12-5(8(14)15)6(11)13(7)2-3/h1-2H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXITHYFCQWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by chlorination and subsequent cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The dichlorinated variant may enhance these effects compared to other derivatives due to the electron-withdrawing nature of chlorine substituents, which can improve binding affinity to microbial targets .

Anticancer Potential

Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The specific structural features of 3-amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid may contribute to its efficacy against various cancer types by modulating cellular pathways involved in growth and survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through innovative methods that enhance yield and purity.

Continuous Flow Synthesis

Recent advancements in continuous flow synthesis techniques have enabled the efficient production of imidazo[1,2-a]pyridine derivatives. This method allows for rapid reaction times and high yields while minimizing the need for extensive purification processes . The use of microreactors facilitates the precise control of reaction conditions, which is crucial for synthesizing complex heterocycles like this compound.

Library Synthesis

The ability to create diverse libraries of related compounds through modular synthesis expands the potential applications of this compound in drug discovery. By varying substituents on the imidazo ring or the carboxylic acid moiety, researchers can explore a wide range of biological activities and optimize lead compounds for further development .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies associated with this compound.

StudyFocusFindings
Antimicrobial ActivityIdentified significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Anticancer ActivityDemonstrated inhibition of cell proliferation in various cancer cell lines; potential as an anticancer agent.
Synthesis MethodologyDeveloped a continuous flow method for efficient synthesis; highlighted advantages over traditional batch methods.

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of glutamine synthetase, a key enzyme in the metabolism of certain amino acids . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with four structurally related analogs:

Substituent Analysis and Physicochemical Properties

Compound Name (CAS/Identifier) Substituents Molecular Formula Key Inferred Properties
3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid 3-NH₂, 6,8-Cl, 2-COOH C₉H₅Cl₂N₃O₂ High polarity (COOH/NH₂), moderate solubility, potential for H-bonding
6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine (1033463-27-2) 3-I, 6,8-Cl C₇H₃Cl₂IN₂ High molecular weight (iodine), lipophilic, reduced solubility, steric hindrance
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (1322749-71-2) 3-F, 8-CH₃, 2-COOH (salt) C₁₀H₁₀FNO₂·HCl Enhanced solubility (salt form), fluorinated stability, moderate lipophilicity
6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (cpd 11) 6-pyridin-2-yl, 2-COOH C₁₃H₉N₃O₂ π-π interactions (pyridinyl), no halogen steric effects, moderate solubility

Key Research Findings

Solubility vs. Bioavailability : Carboxylic acid-containing derivatives (e.g., target compound, cpd 11) exhibit higher aqueous solubility but may suffer from poor membrane permeability compared to halogenated or methylated analogs .

Halogen Effects : Chloro and fluoro substitutions improve metabolic stability, while iodine introduces steric challenges. Dichloro motifs are common in kinase inhibitors for enhanced target affinity .

Safety: Early safety data on amide-substituted analogs (compounds 12–28) highlight reduced hepatotoxicity compared to heavily halogenated derivatives, suggesting the amino and carboxylic acid groups may mitigate adverse effects .

Biological Activity

Overview

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. By inhibiting COX-2, this compound may contribute to anti-inflammatory effects. Additionally, it may interact with glutamine synthetase, impacting amino acid metabolism and potentially influencing various physiological processes.

Enzyme Inhibition

The following table summarizes the inhibitory effects of this compound on various enzymes:

Enzyme Inhibition Type IC50 Value Reference
COX-2Competitive10 µM
Glutamine synthetaseNon-competitive15 µM
AcetylcholinesteraseCompetitive5 µM

These values indicate the potency of the compound against these enzymes, with lower IC50 values representing higher inhibitory activity.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Anti-inflammatory Activity : A study investigating the anti-inflammatory properties of related compounds found that derivatives of imidazo[1,2-a]pyridine exhibited significant COX-2 inhibition, suggesting that this compound may share similar properties. The study highlighted its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Another research effort focused on the neuroprotective effects of imidazo compounds. It was observed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound might also offer neuroprotective benefits through its antioxidant properties .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of imidazo compounds indicated that some derivatives demonstrated significant activity against various bacterial strains. This opens avenues for further exploration of this compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound Name Key Features Biological Activity
6,8-Dichloroimidazo[1,2-a]pyridineLacks amino group; primarily studied for synthesisModerate COX inhibition
3-Bromo-6-chloroimidazo[1,2-b]pyridazineDifferent halogen substitution; less studiedLimited data on biological activity
6-Chloroimidazo[1,2-a]pyridineSimpler analog; known for lower potencyWeak enzyme inhibition

The presence of both amino and carboxylic acid groups in this compound enhances its solubility and reactivity compared to its analogs.

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